molecular formula C20H16N2O6 B598000 (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate CAS No. 178614-75-0

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate

Cat. No.: B598000
CAS No.: 178614-75-0
M. Wt: 380.356
InChI Key: XPVFVXZXKWHSNI-INIZCTEOSA-N
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Description

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group, an oxazolidine ring, and an amino-oxoethyl side chain. Its intricate molecular architecture makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of fluorenylmethanol with an appropriate oxazolidine derivative under acidic conditions. This is followed by the introduction of the amino-oxoethyl group through a nucleophilic substitution reaction. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with varied functional groups.

Scientific Research Applications

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of enzyme activity or the activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(2-amino-2-oxoethyl) phenyl 4-methylbenzenesulfonate: This compound shares a similar amino-oxoethyl group but differs in its overall structure and functional groups.

    2-thio-containing pyrimidines: These compounds have similar heterocyclic structures but contain sulfur atoms, which impart different chemical properties.

Uniqueness

(S)-(9H-Fluoren-9-yl)methyl 4-(2-amino-2-oxoethyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its combination of a fluorenyl group and an oxazolidine ring, which provides distinct chemical reactivity and biological activity

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVFVXZXKWHSNI-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4[C@H](C(=O)OC4=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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